2-(Isoquinolin-6-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-isoquinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,1H3,(H,14,15) |
InChI Key |
DDKKHBSKWKYZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isoquinolin 6 Yl Propanoic Acid and Analogues
Advanced Coupling Reactions in the Construction of 2-(Isoquinolin-6-yl)propanoic Acid Derivatives
The construction of complex molecules like this compound and its derivatives often relies on the formation of carbon-carbon and carbon-heteroatom bonds, for which advanced coupling reactions are indispensable tools. These reactions, typically catalyzed by transition metals like palladium, offer a powerful and versatile approach to assemble the isoquinoline (B145761) core and introduce various functionalities. Several key coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, have been extensively utilized in the synthesis of isoquinoline and quinoline (B57606) frameworks.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov This reaction is widely employed in the synthesis of biaryl compounds and has been applied to the synthesis of quinoline and isoquinoline derivatives. nih.govnih.gov For instance, the coupling of a halogenated isoquinoline precursor with a suitable boronic acid or ester derivative bearing the propanoic acid side chain, or a precursor to it, can be a key step in the synthesis of the target molecule. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction can be used to introduce the propanoic acid side chain, or a precursor, onto the isoquinoline ring system. For example, an isoquinoline halide could be coupled with an acrylic acid ester, followed by reduction of the double bond to yield the desired propanoic acid derivative. The Heck reaction is a powerful tool for C-C bond formation at unsaturated carbon atoms. researchgate.net
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl functionalities, which can then be further elaborated to form the desired propanoic acid side chain. For example, an isoquinoline halide could be coupled with a protected propargyl alcohol, followed by oxidation and deprotection to yield the target acid. The Sonogashira reaction has been successfully applied to the functionalization of quinoline and isoquinoline systems. researchgate.netajouronline.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. scienceopen.comacsgcipr.org While not directly forming the propanoic acid side chain, this reaction is crucial for the synthesis of isoquinoline derivatives bearing amino groups or for constructing the isoquinoline ring itself through C-N bond formation. researchgate.netarkat-usa.orggoogle.com For instance, a suitably substituted isoquinoline precursor could be aminated to introduce a nitrogen-containing side chain that could be subsequently converted to the propanoic acid moiety.
The following table summarizes key aspects of these advanced coupling reactions in the context of isoquinoline derivative synthesis.
| Reaction | Reactants | Catalyst/Reagents | Key Bond Formed | Reference |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate, Organoboron Compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²) - C(sp²) | nih.govnih.govresearchgate.net |
| Heck Reaction | Unsaturated Halide, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²) - C(sp²) | wikipedia.orgresearchgate.net |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Base (amine) | C(sp²) - C(sp) | wikipedia.orglibretexts.orgresearchgate.netajouronline.com |
| Buchwald-Hartwig Amination | Aryl Halide or Triflate, Amine | Pd catalyst, Ligand (e.g., phosphine), Base | C(sp²) - N | scienceopen.comacsgcipr.orgresearchgate.netarkat-usa.orggoogle.com |
Solvent-Free and Catalytic Approaches in Related Isoindolone-Propanoic Acid Syntheses
In recent years, the principles of green chemistry have increasingly influenced synthetic methodologies, leading to the development of solvent-free and highly efficient catalytic approaches. While specific examples for the synthesis of this compound using these methods are not extensively documented, the synthesis of structurally related isoindolone derivatives provides valuable insights into these modern synthetic strategies. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing catalysts to enhance reaction efficiency and selectivity. nih.govrsc.org
Catalytic methods are at the forefront of efficient synthesis. For instance, ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been shown to produce 3-substituted isoindolinone derivatives in good to excellent yields. rsc.org This reaction proceeds via a proposed five-membered ruthenacycle intermediate and demonstrates the power of transition metal catalysis in constructing the isoindolone core. rsc.org Similarly, cobalt-catalyzed oxidative cyclization of benzamides with maleimides represents another efficient route to isoindolone spirosuccinimides, proceeding through a C-H bond activation mechanism. acs.org Copper-catalyzed intramolecular benzylic sulfamidation of 2-benzyl-N-tosylbenzamides also provides access to N-arylsulfonyl-1-arylisoindolinones. organic-chemistry.org These examples highlight the utility of various transition metals in catalyzing the formation of the isoindolone ring system under relatively mild conditions.
Solvent-free reaction conditions, often coupled with catalysis, offer significant environmental benefits by eliminating the need for large volumes of potentially toxic and volatile organic solvents. nih.govrsc.org While direct solvent-free synthesis of isoindolone-propanoic acids is not widely reported, the concept has been successfully applied to the synthesis of other heterocyclic compounds. For example, a solvent- and metal-free method for the synthesis of 3-chalcogenyl-indoles has been developed using DMSO/I₂ as an eco-friendly catalytic oxidation system. nih.gov Another example is the mechanochemical solvent-free synthesis of a microporous metal-organic framework. rsc.org These approaches suggest the potential for developing similar solvent-free methodologies for isoindolone synthesis, possibly through high-temperature melt conditions or mechanochemical grinding of solid reactants with a solid-supported catalyst.
The following table summarizes some catalytic approaches used in the synthesis of isoindolone derivatives, which could potentially be adapted for the synthesis of isoindolone-propanoic acid analogues.
| Catalytic Method | Catalyst System | Substrates | Product Type | Reference |
| Ruthenium-Catalyzed Cyclization | [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O | N-Substituted Benzamides, Allylic Alcohols | 3-Substituted Isoindolinones | rsc.org |
| Cobalt-Catalyzed Oxidative Cyclization | Co(OAc)₂·4H₂O | Substituted Benzamides, Maleimides | Isoindolone Spirosuccinimides | acs.org |
| Copper-Catalyzed Intramolecular Sulfamidation | Copper Catalyst | 2-Benzyl-N-tosylbenzamides | N-Arylsulfonyl-1-arylisoindolinones | organic-chemistry.org |
| Rhodium-Catalyzed Annulation | Rhodium(III) Catalyst | Oximes, 1,3-Dienynes | Spirocyclic Isoindole N-oxides | chim.it |
Chemical Reactivity and Transformative Processes of 2 Isoquinolin 6 Yl Propanoic Acid Systems
Reactions Involving the Carboxylic Acid Functionality
The propanoic acid side chain is a versatile functional group, amenable to a variety of transformations common to carboxylic acids. These reactions primarily involve nucleophilic acyl substitution, reduction, and decarboxylation.
Amidation and Esterification Reactions
The carboxyl group of 2-(Isoquinolin-6-yl)propanoic acid serves as a key site for the formation of amide and ester derivatives through nucleophilic acyl substitution.
Amidation: The conversion of this compound to its corresponding amides requires the activation of the carboxyl group to enhance its electrophilicity, followed by the introduction of ammonia (B1221849) or a primary/secondary amine. Direct reaction with an amine is generally unfavorable and requires harsh conditions. khanacademy.org A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, peptide coupling agents can facilitate amide bond formation under milder conditions. organic-chemistry.orglibretexts.org These reagents form a highly reactive intermediate that is readily attacked by the amine nucleophile. organic-chemistry.org
Table 1: Common Coupling Agents for Amidation of Carboxylic Acids
| Coupling Agent | Abbreviation | Typical Conditions |
| Dicyclohexylcarbodiimide (B1669883) | DCC | Amine, CH₂Cl₂ or DMF, 0°C to RT |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Amine, HOBt, CH₂Cl₂ or DMF, 0°C to RT |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Amine, DIPEA, DMF or CH₂Cl₂, RT |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Amine, DIPEA, DMF, RT |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Amine, DIPEA, DMF, 0°C to RT |
Esterification: The most fundamental method for ester formation from this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ceon.rsaskfilo.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. ceon.rsresearchgate.net Various solid acid catalysts, such as heteropoly acids or ion-exchange resins, can also be employed to simplify product purification. rsc.orgabo.fi
Table 2: Typical Conditions for Fischer Esterification of Propanoic Acid
| Alcohol | Catalyst | Temperature | Reaction Time | Reference |
| 1-Propanol | H₂SO₄ | 65°C | 210 min | ceon.rs |
| Methanol | Sulfonic acid resin | 60°C | ~120 min | abo.fi |
| 1,2-Propanediol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 180°C | Not specified | rsc.org |
| Isobutyl alcohol | Amberlyst 70 | 75°C | ~300 min |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol, which would transform this compound into 2-(Isoquinolin-6-yl)propan-1-ol. This transformation typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing carboxylic acids to alcohols. imperfectpharmacy.shoporganic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is a milder reagent and is generally unreactive towards carboxylic acids under standard conditions. numberanalytics.com However, its reactivity can be enhanced by using additives like iodine or by conducting the reaction in specific solvent systems, sometimes with phase-transfer catalysts, allowing for the reduction to proceed. google.com
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from this compound to form 6-ethylisoquinoline (B1419636) is a challenging transformation. wikipedia.org Simple aliphatic carboxylic acids are resistant to decarboxylation. The reaction is significantly more facile for acids with a β-keto group, which can form a stable cyclic transition state, a feature absent in this molecule. masterorganicchemistry.com However, methods for the decarboxylation of aryl carboxylic acids have been developed, often employing photoredox or metal catalysis. organic-chemistry.orgprinceton.eduresearchgate.net These modern synthetic methods typically proceed through radical intermediates.
Reactivity of the Isoquinoline (B145761) Core
The isoquinoline ring system is a fused heterocycle, consisting of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in distinct regions of reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Patterns (Theoretical Considerations)
In an electrophilic aromatic substitution (SₑAr) reaction, the isoquinoline nucleus is attacked by an electrophile. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the electronegative nitrogen atom, which is often protonated under the acidic conditions of SₑAr reactions. quimicaorganica.orgyoutube.com Consequently, substitution occurs preferentially on the more electron-rich benzene ring. arsdcollege.ac.in
For the isoquinoline ring, electrophilic attack is theoretically favored at positions C-5 and C-8. quimicaorganica.org This preference is due to the greater stability of the resulting Wheland intermediate (a carbocation), which can delocalize the positive charge across the ring system without disrupting the aromatic sextet of the pyridine ring. The propanoic acid substituent at the C-6 position is generally considered a weakly deactivating, ortho-, para-directing group. However, the powerful directing effect of the fused heterocyclic system is expected to dominate, meaning nitration, halogenation, or sulfonation would likely still yield a mixture of 5- and 8-substituted products.
Table 3: Theoretical Reactivity of Isoquinoline Ring Positions
| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Rationale |
| 1 | Low | High | Electron-deficient carbon α to nitrogen; stable anionic intermediate. arsdcollege.ac.inquimicaorganica.org |
| 3 | Low | Low | Less activated compared to C-1. |
| 4 | Low | Low | Less activated compared to C-1. |
| 5 | High | Low | Stable Wheland intermediate for SₑAr. quimicaorganica.org |
| 6 | Medium | Low | Position on the benzenoid ring. |
| 7 | Medium | Low | Position on the benzenoid ring. |
| 8 | High | Low | Stable Wheland intermediate for SₑAr. quimicaorganica.org |
Nucleophilic Additions and Substitutions (Theoretical Considerations)
Nucleophilic Addition: The electron-deficient pyridine portion of the isoquinoline ring is susceptible to attack by nucleophiles. The most electrophilic carbon atom is at the C-1 position. quimicaorganica.org Strong nucleophiles, such as organolithium or Grignard reagents, will readily add to the C-1 position to form a dihydroisoquinoline derivative after workup. iust.ac.ir Similarly, hydride reagents like NaBH₄ can add a hydride ion to C-1. quimicaorganica.org
Nucleophilic Aromatic Substitution (SₙAr): This type of reaction requires the presence of a good leaving group on the ring. While this compound itself does not possess such a group, if a derivative were made with a halogen (e.g., chlorine or bromine) at the C-1 position, it would be highly susceptible to displacement by a wide range of nucleophiles. quimicaorganica.org This reactivity is a cornerstone of isoquinoline chemistry for introducing diverse substituents at this position. The reaction proceeds via a stable Meisenheimer-type intermediate where the negative charge is delocalized onto the ring nitrogen. quimicaorganica.org
Oxidation and Reduction Chemistry of the Heterocyclic System
Oxidation: The isoquinoline ring can be cleaved under strong oxidative conditions. Treatment with hot, alkaline potassium permanganate (B83412) (KMnO₄), for example, can lead to the degradation of the molecule. libretexts.org This oxidation can break open the benzene ring to yield cinchomeronic acid (pyridine-3,4-dicarboxylic acid) or cleave the pyridine ring to produce phthalic acid. iust.ac.irsci-hub.se The presence and electronic nature of substituents can influence the outcome, potentially favoring the oxidation of one ring over the other.
Reduction: The pyridine ring of isoquinoline is more susceptible to reduction than the benzenoid ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere selectively reduces the heterocyclic portion, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. nih.govrsc.org This transformation can also be achieved using chemical reducing agents. Both LiAlH₄ and NaBH₄ are capable of reducing the C=N imine bond within the isoquinoline ring system to afford the corresponding tetrahydroisoquinoline. imperfectpharmacy.shopjst.go.jpwikipedia.org
Table 4: Common Reagents for Oxidation and Reduction of the Isoquinoline Core
| Transformation | Reagent(s) | Product Type |
| Oxidation | KMnO₄, OH⁻, heat | Pyridine-dicarboxylic acids, Phthalic acid |
| Reduction | H₂, Pd/C or PtO₂ | 1,2,3,4-Tetrahydroisoquinoline |
| Reduction | NaBH₄ | 1,2,3,4-Tetrahydroisoquinoline |
| Reduction | LiAlH₄ | 1,2,3,4-Tetrahydroisoquinoline |
Intermolecular and Intramolecular Cyclization Reactions Involving Isoquinoline-Propanoic Acid Motifs
The this compound framework represents a versatile scaffold for the synthesis of more complex, fused polycyclic heterocyclic systems. The inherent reactivity of both the isoquinoline ring and the propanoic acid side chain allows for a variety of cyclization strategies. These transformations are crucial in the development of novel compounds with potential applications in medicinal chemistry and materials science. The primary cyclization pathways involve the transformation of the propanoic acid moiety into a reactive intermediate that can subsequently undergo either intramolecular or intermolecular ring closure.
While specific literature detailing the cyclization reactions of this compound itself is not extensively documented, the chemical principles governing the reactivity of its structural components—the isoquinoline nucleus and the carboxylic acid side chain—allow for the prediction of several key transformative processes. These include intramolecular acylations and cyclocondensations, which are analogous to well-established named reactions.
One of the most plausible intramolecular cyclization pathways for derivatives of this compound is the Friedel-Crafts acylation. This reaction typically requires the conversion of the carboxylic acid to a more reactive acyl chloride or the use of a strong acid catalyst to generate an acylium ion in situ. masterorganicchemistry.comnih.gov The resulting electrophilic center can then attack an electron-rich position on the isoquinoline ring. In the case of the 6-substituted isoquinoline, the most likely positions for electrophilic attack are C-5 and C-7. The regioselectivity of this cyclization would be influenced by the electronic effects of any other substituents on the isoquinoline ring and the reaction conditions employed. For instance, treatment with a strong acid like polyphosphoric acid (PPA) is a common method for effecting such cyclizations. masterorganicchemistry.com
Another significant class of cyclization reactions involves the transformation of the propanoic acid into an amide, which can then participate in reactions such as the Bischler-Napieralski or Pictet-Spengler type cyclizations. wikipedia.orgpharmaguideline.com Although these reactions are classically used to construct the isoquinoline ring itself, their principles can be adapted for the annulation of additional rings onto a pre-existing isoquinoline scaffold. For example, conversion of this compound to the corresponding β-phenylethylamide derivative would create a substrate poised for an intramolecular electrophilic aromatic substitution onto the isoquinoline ring, leading to a new fused ring system.
Furthermore, intermolecular cyclization reactions can be envisioned where a derivative of this compound reacts with another molecule to form a larger, polycyclic structure. For example, condensation reactions with suitable dinucleophiles could lead to the formation of novel heterocyclic rings fused to the isoquinoline core.
The synthesis of fused heterocyclic systems such as pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones often proceeds through the cyclization of isoquinoline derivatives. nih.govresearchgate.net These syntheses typically involve an initial Bischler-Napieralski cyclization to form a dihydroisoquinoline, followed by a subsequent cyclocondensation to build the additional rings. nih.govresearchgate.net This suggests that a suitably functionalized this compound derivative could potentially undergo analogous transformations to yield novel polycyclic structures. For instance, reaction with a suitable partner could lead to the formation of a pyrimido[2,1-a]isoquinolin-4-one derivative, a scaffold known to be of interest in medicinal chemistry. nih.govacs.org
The following tables summarize potential cyclization reactions based on established chemical principles and analogous systems.
Table 1: Potential Intramolecular Cyclization Reactions of this compound Derivatives
| Starting Material Derivative | Reagents and Conditions | Expected Product Class | Reaction Type |
| 2-(Isoquinolin-6-yl)propanoyl chloride | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄, PPA) masterorganicchemistry.com | Tricyclic Ketone | Intramolecular Friedel-Crafts Acylation |
| N-Aryl-2-(isoquinolin-6-yl)propanamide | Dehydrating agent (e.g., POCl₃, P₂O₅) pharmaguideline.com | Fused Dihydroisoquinoline Derivative | Bischler-Napieralski type Cyclization |
| This compound | Strong Acid (e.g., Polyphosphoric Acid) masterorganicchemistry.com | Tricyclic Ketone | Intramolecular Friedel-Crafts Acylation |
Table 2: Potential Intermolecular Cyclization Reactions Leading to Fused Isoquinoline Systems
| Isoquinoline Reactant | Co-reactant | Reagents and Conditions | Expected Product Class |
| 2-(Isoquinolin-6-yl)propanamide derivative | Diketene or equivalent | Heat, Acid Catalyst jst.go.jp | Fused Pyridone Derivative |
| 1-Aminoisoquinoline (for analogy) | Diethyl malonate | Heat | Pyrimido[2,1-a]isoquinolin-4-one acs.org |
| 1-Aminoisoquinoline (for analogy) | Dihydro-3-[(dimethylamino)methylene]-2(3H)-furanone | Heat | 3-(2-Hydroxyethyl)-4H-pyrimido[2,1-a]isoquinolin-4-one prepchem.com |
These tables illustrate the rich potential for utilizing this compound and its derivatives as building blocks for constructing a diverse array of complex heterocyclic compounds through various cyclization strategies. The specific outcomes of these reactions would be highly dependent on the nature of the substituents, the choice of reagents, and the reaction conditions.
Advanced Spectroscopic and Spectrometric Characterization of 2 Isoquinolin 6 Yl Propanoic Acid Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the proton and carbon environments can be constructed.
While specific experimental data for 2-(isoquinolin-6-yl)propanoic acid is not available, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) ring system and the propanoic acid side chain.
The isoquinoline portion of the molecule would show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the substitution at the 6-position. The protons on the heterocyclic ring, particularly those adjacent to the nitrogen atom (H-1 and H-3), are expected to be the most deshielded and appear at the downfield end of the spectrum. The remaining aromatic protons on the benzo-fused ring would produce a complex pattern of doublets and multiplets, with their coupling constants providing information about their relative positions.
The propanoic acid side chain would give rise to two characteristic signals in the aliphatic region. A quartet would be expected for the methine proton (-CH) alpha to the carboxylic acid group, coupled to the three protons of the adjacent methyl group. The methyl group (-CH₃) would, in turn, appear as a doublet. The carboxylic acid proton (-COOH) would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isoquinoline Aromatic-H | 7.0 - 9.0 | m |
| -CH(COOH)- | ~3.8 - 4.2 | q |
| -CH₃ | ~1.5 - 1.8 | d |
| -COOH | 10.0 - 13.0 | br s |
Note: These are estimated values and can vary based on solvent and experimental conditions. d = doublet, q = quartet, m = multiplet, br s = broad singlet.
The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information on the carbon skeleton. It is anticipated to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.
The carbon atoms of the isoquinoline ring would resonate in the aromatic region (δ 120-160 ppm). The carbons bonded to the nitrogen atom (C-1 and C-3) would be expected at the downfield end of this range. The quaternary carbons of the fused ring system would also be identifiable.
The propanoic acid side chain carbons would appear in the aliphatic region. The carbonyl carbon (-COOH) would be the most deshielded, typically appearing around δ 170-180 ppm. The methine carbon (-CH) would be found in the range of δ 40-50 ppm, while the methyl carbon (-CH₃) would be the most shielded, resonating at approximately δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isoquinoline Aromatic-C | 120 - 160 |
| -COOH | 170 - 180 |
| -CH(COOH)- | 40 - 50 |
| -CH₃ | 15 - 25 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methine proton and the methyl protons of the propanoic acid side chain, confirming their adjacency. It would also help to trace the connectivity of the protons within the isoquinoline ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in establishing the connection between the propanoic acid side chain and the isoquinoline ring at the C-6 position. For example, a correlation would be expected between the methine proton of the side chain and the C-6 carbon of the isoquinoline ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of this compound with high precision. The molecular formula of the compound is C₁₂H₁₁NO₂. HRMS would be able to confirm this by providing a measured mass that is very close to the calculated theoretical mass (201.07898 g/mol ). This high accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, characteristic fragmentation pathways would be expected. A common fragmentation would be the loss of the carboxylic acid group (-COOH) as a neutral radical (45 Da), leading to a prominent fragment ion. Another likely fragmentation would be the cleavage of the bond between the alpha-carbon and the isoquinoline ring, resulting in an ion corresponding to the isoquinoline moiety or the propanoic acid side chain. The fragmentation of the isoquinoline ring itself would also produce a series of characteristic ions, which can be compared to known fragmentation patterns of isoquinoline alkaloids. Analysis of these fragmentation patterns would provide strong evidence for the proposed structure.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its two main structural components: the carboxylic acid group and the isoquinoline ring system.
While a specific, experimentally recorded IR spectrum for this compound is not widely available in public databases, its key features can be predicted with high accuracy by analyzing the spectra of its constituent parts, namely propanoic acid and isoquinoline derivatives.
The propanoic acid moiety will give rise to several distinct and strong absorption bands. The most characteristic of these is the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding, which forms dimeric structures in the solid state or in concentrated solutions. orgchemboulder.comdocbrown.info Superimposed on this broad O-H band are the sharp C-H stretching vibrations of the alkyl chain, usually found between 2975 and 2845 cm⁻¹. docbrown.info
Another prominent feature is the intense carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid, is expected in the range of 1725-1700 cm⁻¹. orgchemboulder.comdocbrown.info The C-O stretching and O-H bending vibrations also provide valuable information. The C-O stretch is typically observed between 1320-1210 cm⁻¹, and the O-H bend can be seen in the regions of 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com
The isoquinoline ring contributes its own set of characteristic vibrations. These include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring system give rise to a series of bands in the 1600-1450 cm⁻¹ region. For instance, in related isoquinoline carboxylic acids like isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid, characteristic peaks are observed in these regions, confirming the presence of the isoquinoline scaffold. chemicalbook.comchemicalbook.com The out-of-plane C-H bending vibrations in the lower frequency "fingerprint" region (below 1000 cm⁻¹) are specific to the substitution pattern of the isoquinoline ring.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Alkyl | C-H Stretch | 2975 - 2845 | Medium to Sharp |
| Carbonyl | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic | C-H Stretch | > 3000 | Variable |
| Aromatic/Heteroaromatic | C=C and C=N Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | 1440 - 1395 and 950-910 | Medium |
This table is based on typical values for the respective functional groups and data from analogous compounds. orgchemboulder.comdocbrown.infochemicalbook.comchemicalbook.com
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, UV-Vis spectra are particularly informative, revealing the nature of the conjugated π-electron system.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the isoquinoline chromophore. Isoquinoline itself, and its simple derivatives, typically exhibit multiple absorption bands corresponding to π → π* transitions. Studies on protonated isoquinoline in the gas phase have identified electronic origins for the S₁ ← S₀ transition around 27,500 cm⁻¹ (approximately 364 nm) and a higher energy S₃ ← S₀ transition at 42,500 cm⁻¹ (approximately 235 nm). rsc.org
In solution, the position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents. For various isoquinoline derivatives, absorption maxima are commonly observed in the near-ultraviolet range. For example, some 1-(isoquinolin-3-yl) derivatives show absorption maxima between 302 nm and 350 nm. mdpi.com The propanoic acid substituent at the 6-position is not expected to dramatically alter the primary electronic transitions of the isoquinoline ring, but it may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in their intensities.
The presence of the carboxylic acid group, while not a strong chromophore itself in the near-UV region, can influence the spectrum through its electronic interaction with the isoquinoline ring and its potential to ionize depending on the pH of the solvent.
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Characteristics for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | ~300 - 370 | Isoquinoline Ring |
| π → π | ~230 - 280 | Isoquinoline Ring |
This table is based on data from various isoquinoline derivatives and related compounds. rsc.orgmdpi.comresearchgate.net The exact λmax values would need to be determined experimentally.
Chromatographic-Spectrometric Hybrid Techniques (e.g., GC-MS for related compounds)
Hybrid techniques that couple a separation method with a spectrometric detector are indispensable for the analysis of complex mixtures and the definitive identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful example, although its direct application to this compound may require derivatization to increase its volatility.
In GC-MS, the gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each compound, which acts as a molecular fingerprint.
While direct GC-MS analysis of this compound is challenging due to the low volatility of the carboxylic acid, derivatization, for instance by esterification (e.g., to its methyl or ethyl ester), would make it amenable to this technique. The resulting derivative would have a characteristic retention time in the GC and a specific mass spectrum.
The analysis of related isoquinoline compounds by GC-MS is well-documented. For instance, GC-MS has been successfully used for the identification and quantification of various isoquinoline alkaloids in plant extracts. nih.gov In these studies, the mass spectra of the isoquinoline derivatives show characteristic fragmentation patterns, often involving the stable isoquinoline ring system. For a derivatized form of this compound, one would expect to see a molecular ion peak corresponding to the mass of the derivative, as well as fragment ions resulting from the loss of the ester group and cleavage of the propanoic acid side chain. The isoquinoline ring itself would likely remain as a prominent fragment ion.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another, and perhaps more suitable, hybrid technique for the direct analysis of this compound without the need for derivatization. In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. This technique is widely used for the analysis of non-volatile and thermally labile compounds like carboxylic acids.
Computational Chemistry and Theoretical Studies on 2 Isoquinolin 6 Yl Propanoic Acid Derivatives
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. rsc.org It is highly effective for determining a compound's stability, analyzing molecular interactions, and evaluating optical and electronic properties. rsc.org For complex systems, DFT calculations are often performed using software like Gaussian, with basis sets such as B3LYP/6-311++G(d,p) chosen to ensure accuracy. tandfonline.com Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra, such as UV-Visible spectra. rsc.orgnih.gov
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and optical characteristics. tandfonline.comnih.gov
A smaller energy gap generally implies higher chemical reactivity and is associated with a bathochromic (red) shift in the UV-Visible absorption spectrum. nih.gov For instance, in a study of isoquinoline-functionalized chromophores, the introduction of various electron-withdrawing groups was shown to systematically alter the HOMO and LUMO energy levels, thereby tuning the energy gap. nih.gov The distribution of electron density in the HOMO and LUMO orbitals can illustrate intramolecular charge transfer (ICT) upon photoexcitation. nih.gov For the parent isoquinoline (B145761) molecule, a HOMO-LUMO energy gap of 3.78 eV has been calculated, indicating its stability. tandfonline.com
Table 1: Representative FMO Data for Isoquinoline Derivatives (Calculated at M06/6-311G(d, p) level) nih.gov This table presents data for illustrative isoquinoline-based chromophores (MPBID series) to demonstrate typical computational results, as specific data for 2-(isoquinolin-6-yl)propanoic acid was not available in the reviewed literature.
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com This process is a prerequisite for nearly all other computational studies, including frequency calculations, molecular docking, and electronic property analysis. rsc.orgmdpi.com Using methods like DFT, an initial molecular geometry is iteratively refined to calculate a new geometry with a lower energy until a stable conformation is reached. mdpi.com For derivatives of this compound, this would involve determining the preferred rotational angles (dihedrals) of the propanoic acid side chain relative to the rigid isoquinoline ring system. This conformational analysis is critical, as the molecule's biological activity is intrinsically linked to its 3D shape, which dictates how it fits into a target's binding site. researchgate.net
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. rsc.orgnih.gov These descriptors provide insight into the molecule's stability and reactivity. researchgate.net
Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules have larger energy gaps and are less reactive. tandfonline.comresearchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more polarizable and more reactive. rsc.org
Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (I + A) / 2. acs.org
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). rsc.org
Theoretical studies on isoquinoline derivatives show that these properties can be finely tuned by adding different functional groups, which alters the electronic landscape of the core structure. nih.govresearchgate.net
Table 2: Representative Global Reactivity Parameters for Isoquinoline Derivatives (in eV) researchgate.net This table presents data for illustrative isoquinoline-based chromophores (MPBID series) to demonstrate typical computational results, as specific data for this compound was not available in the reviewed literature.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand, such as a derivative of this compound, might bind to a biological target like an enzyme or receptor. nih.govnih.gov
Molecular docking is an in-silico method that predicts the preferred orientation and conformation of a ligand when bound to a target protein. researchgate.net The process involves placing the ligand into the active site of the protein and evaluating the binding affinity using a scoring function, which typically provides a value in kcal/mol. nih.govacgpubs.org
Docking with Kinases (EGFR): Isoquinoline and related quinazoline (B50416) scaffolds are common in kinase inhibitors. nih.govrsc.org Docking studies of quinazoline derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain (e.g., PDB ID: 1XKK, 6LUD) are frequently performed. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds with backbone residues like Met793 and hydrophobic interactions with residues like Leu718, Gly796, and Leu844, which are crucial for potent inhibition. nih.govnih.gov For example, isoquinoline-tethered quinazoline derivatives have been designed to enhance selectivity for the HER2 kinase over EGFR. rsc.org
Docking with Urease: Many heterocyclic compounds are investigated as urease inhibitors. nih.govscispace.com The active site of urease contains two nickel ions, which are critical for its catalytic function. acgpubs.org Docking studies of potential inhibitors into the urease active site (e.g., from Jack bean, PDB ID: 4H9M) often show that potent inhibitors chelate these nickel ions. acgpubs.orgnih.gov The binding is further stabilized by hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.gov
Table 3: Representative Molecular Docking Results for Heterocyclic Inhibitors Against EGFR and Urease This table presents data for illustrative inhibitors to demonstrate typical docking scores and interactions, as specific data for this compound was not available in the reviewed literature.
Before a ligand can be docked, its three-dimensional structure must be properly prepared. This involves conformational analysis to explore the possible shapes the molecule can adopt and energy minimization to find the most stable, low-energy conformation. mdpi.com Software packages like Schrödinger's LigPrep module are used for this purpose, generating various possible conformations and ionization states of the ligand. nih.gov In docking programs like AutoDock Vina, an "exhaustiveness" parameter can be set to control the extent of the conformational search during the docking process, ensuring a thorough exploration of the ligand's possible binding poses. nih.gov This step is crucial because only a specific conformation of the ligand will fit optimally into the protein's binding pocket to exert a biological effect.
Table of Mentioned Compounds
Structure-Activity Relationship (SAR) Studies via In Silico Methods
A comprehensive review of scientific literature reveals a notable absence of specific in silico Structure-Activity Relationship (SAR) studies focused on this compound. SAR analysis is a cornerstone of modern drug discovery and computational chemistry, aiming to elucidate the relationship between the chemical structure of a compound and its biological activity. oncodesign-services.com In silico SAR methods employ computational models to predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. oncodesign-services.comresearchgate.net These techniques can range from building three-dimensional models of molecules to understanding their interaction with biological targets, to developing quantitative structure-activity relationship (QSAR) models that correlate physicochemical properties with biological function. oncodesign-services.comscribd.com
The underlying principle of SAR and QSAR is that the biological activity of a chemical is a function of its molecular structure and properties. nih.gov By systematically modifying a molecule's structure and observing the corresponding changes in its activity, researchers can identify the key structural features, known as the pharmacophore, that are essential for its biological action. oncodesign-services.com Computational approaches are instrumental in this process, as they allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thus accelerating the drug discovery pipeline. nih.govnih.gov While no specific in silico SAR data exists for this compound, the general methodologies are well-established and have been applied to a wide range of molecular scaffolds.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
As with SAR studies, there is a lack of published research detailing the theoretical prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies, specifically for this compound. However, computational methods for predicting these properties are highly developed and routinely applied to other molecules, including the parent isoquinoline structure.
Computational prediction of spectroscopic data is a powerful tool for structural elucidation and for complementing experimental results. nih.govgithub.io Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often providing a good balance between accuracy and computational cost. numberanalytics.comnumberanalytics.com For instance, a DFT study on the parent molecule, isoquinoline, using the B3LYP technique and a 6-311++G(d,p) basis set, has provided valuable insights into its electronic and structural properties. nih.gov
Table 1: Calculated Properties of Isoquinoline
| Property | Value |
|---|---|
| Dipole Moment | 2.004 D |
| Rotational Constants | 3.101 GHz, 1.22 GHz, 0.875 GHz |
| HOMO Energy | -5.581 eV |
| LUMO Energy | 1.801 eV |
| HOMO-LUMO Gap | 3.78 eV |
Data pertains to the parent molecule, isoquinoline, as specific data for this compound is not available. nih.gov
Prediction of NMR Chemical Shifts:
The prediction of NMR chemical shifts using computational methods, particularly DFT with the Gauge-Including Atomic Orbital (GIAO) method, has become an essential tool in chemistry. nih.govacs.org These calculations provide theoretical chemical shielding tensors, which can be converted to chemical shifts for comparison with experimental spectra. nih.gov The accuracy of these predictions depends on several factors, including the choice of the density functional, basis set, and the method used to account for solvent effects. researchgate.net While specific predicted NMR data for this compound is not available, the general approach would involve optimizing the molecule's 3D structure and then performing GIAO-DFT calculations to obtain the theoretical ¹H and ¹³C chemical shifts.
Prediction of IR Frequencies:
Similarly, theoretical IR spectra can be calculated to aid in the interpretation of experimental data. These calculations involve determining the normal modes of vibration and their corresponding frequencies. github.io This is typically achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). github.io The resulting vibrational frequencies and their intensities provide a theoretical IR spectrum that can be compared with experimental results to assign vibrational modes to specific functional groups. medium.comrsc.org Software packages like Gaussian, GAMESS, and ORCA are commonly used for these types of calculations. numberanalytics.com Although no specific calculated IR frequencies for this compound are present in the reviewed literature, the methodology for their prediction is well-established.
Explorations of 2 Isoquinolin 6 Yl Propanoic Acid As a Research Probe in Chemical Biology
Investigation of Molecular Interactions with Biological Macromolecules (Excluding Clinical Outcomes)
The ability of a small molecule to interact with specific biological macromolecules, such as proteins and nucleic acids, is fundamental to its function as a research probe. The isoquinoline (B145761) and propanoic acid components of 2-(Isoquinolin-6-yl)propanoic acid suggest several potential modes of interaction.
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to form the core of many enzyme inhibitors. For instance, the quinoline (B57606) ring, an isomer of isoquinoline, is present in numerous kinase inhibitors. Research into quinolin-2-one derivatives bearing a propanoic acid side chain has demonstrated their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key kinase in cell signaling. acs.orgnih.gov
In a study on 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, various amides were synthesized and tested for their cytotoxic effects and EGFR inhibition. acs.org One of the most potent compounds, an N-isopropylpropanamide derivative, exhibited significant inhibition of EGFR. acs.org This suggests that the propanoic acid side chain, when modified, can play a crucial role in the molecule's interaction with the enzyme's active site.
Furthermore, the drug Netarsudil is a potent Rho kinase inhibitor that features an isoquinolin-6-ylamino group, highlighting the importance of the isoquinoline-6-yl moiety for kinase binding. fda.govnih.gov Although Netarsudil's structure is more complex than this compound, it establishes that the isoquinoline ring, and specifically substitution at the 6-position, is compatible with high-affinity binding to kinase domains.
Table 1: EGFR Inhibition by a Related Quinolin-2-one Propanamide Derivative
| Compound | EGFR Inhibition (%) | IC50 (nM) |
|---|---|---|
| N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 97% | 16.89 |
| Erlotinib (Reference) | - | 29.8 |
Data sourced from a study on quinolin-2-one derivatives, which are structural isomers of the isoquinoline class to which this compound belongs. acs.org
The structural features of this compound also suggest its potential as a ligand for various receptors. For example, studies on decahydroisoquinoline (B1345475) derivatives, which are saturated versions of the isoquinoline ring system, have shown that they can act as antagonists for excitatory amino acid receptors like NMDA and AMPA. nih.gov A specific derivative, (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, was found to be a competitive antagonist at both receptor types. nih.gov This indicates that the isoquinoline-carboxylic acid framework can be adapted to target specific central nervous system receptors.
Similarly, propanoic acid derivatives are well-known for their interactions with various receptors. The stereoisomers of 2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid (APPA) have been shown to act as either an agonist or an antagonist at AMPA receptors, demonstrating the critical role of the propanoic acid scaffold in receptor binding and functional modulation. nih.govnih.gov The S-isomer is a full agonist, while the R-isomer acts as a competitive antagonist. nih.gov This highlights the stereochemical importance of the propanoic acid moiety in determining the nature of the ligand-receptor interaction.
Use in Biological Pathway Elucidation (Focus on Mechanistic Understanding)
Arylpropanoic acids are increasingly being recognized for their ability to modulate intracellular signaling pathways. One such pathway is the Keap1-Nrf2 pathway, a critical regulator of cellular responses to oxidative stress. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Small molecules that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) can stabilize Nrf2, allowing it to promote the expression of antioxidant genes.
Research has identified arylpropanoic acids as a promising class of Keap1-Nrf2 PPI inhibitors. These compounds are thought to mimic a key interaction of Nrf2 with Keap1. Given that this compound is an arylpropanoic acid, it could potentially be used as a research probe to study the mechanistic details of the Keap1-Nrf2 pathway. By using such a probe, researchers can investigate the downstream consequences of Nrf2 activation in a controlled manner, helping to elucidate the pathway's role in various physiological and pathological states.
Design and Synthesis of Derivatives for Mechanistic Biological Studies
The utility of a molecular probe is often enhanced by the ability to synthesize a range of derivatives, allowing for systematic investigation of structure-activity relationships. The synthesis of isoquinoline derivatives is well-established, with numerous methods available for constructing the core ring system and introducing functional groups. nih.gov
For this compound, derivatives can be designed to probe specific biological questions. For example, the carboxylic acid group can be converted to esters or amides to investigate the importance of the acidic proton for biological activity. A recent study detailed the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides from the corresponding propanoic acid, demonstrating a straightforward method for derivatization. acs.orgnih.gov In this process, the propanoic acid is reacted with various amines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the desired amides. nih.gov
The isoquinoline ring itself can also be modified. Substituents can be added to various positions on the ring to explore how electronics and sterics affect binding to a target protein. Such synthetic efforts are crucial for optimizing the potency and selectivity of a molecular probe and for developing a deeper understanding of its mechanism of action.
Role in Understanding Structure-Function Relationships in Heterocyclic Propanoic Acids
The study of this compound and its derivatives can contribute significantly to our understanding of structure-function relationships in the broader class of heterocyclic propanoic acids. The isoquinoline moiety provides a rigid scaffold that positions the propanoic acid side chain in a specific orientation. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-stacking interactions with protein residues.
The propanoic acid group is another key feature, with its carboxylic acid function often serving as a critical interaction point, for example, by forming salt bridges with arginine or lysine (B10760008) residues in a protein's binding pocket. The stereochemistry at the alpha-carbon of the propanoic acid is also known to be crucial for the biological activity of many arylpropanoic acids.
By systematically modifying the isoquinoline ring and the propanoic acid side chain of this compound and assessing the impact on biological activity, researchers can build a detailed model of the structure-function relationships for this class of compounds. This knowledge can then be used to design more potent and selective molecular probes for a wide range of biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
